molecular formula C10H6Cl2O3 B12605802 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- CAS No. 647832-01-7

2(5H)-Furanone, 3,4-dichloro-5-phenoxy-

Cat. No.: B12605802
CAS No.: 647832-01-7
M. Wt: 245.06 g/mol
InChI Key: GZQQSUMLGDUNSZ-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3,4-dichloro-5-phenoxy- is an organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. The presence of dichloro and phenoxy groups in this compound suggests potential unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- typically involves the chlorination of a furanone precursor followed by the introduction of a phenoxy group. Common reagents used in these reactions include chlorine gas or other chlorinating agents and phenol derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective chlorination and phenoxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and phenoxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3,4-dichloro-5-phenoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the removal of chlorine atoms or the reduction of the furanone ring.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted furanones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May exhibit antimicrobial or antifungal properties, making it useful in biological research.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- involves its interaction with specific molecular targets. The dichloro and phenoxy groups may enhance its binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 3-chloro-5-phenoxy-: Similar structure but with one less chlorine atom.

    2(5H)-Furanone, 3,4-dichloro-5-methoxy-: Similar structure with a methoxy group instead of a phenoxy group.

Uniqueness

The presence of both dichloro and phenoxy groups in 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- may confer unique reactivity and biological activity compared to its analogs

Properties

CAS No.

647832-01-7

Molecular Formula

C10H6Cl2O3

Molecular Weight

245.06 g/mol

IUPAC Name

3,4-dichloro-2-phenoxy-2H-furan-5-one

InChI

InChI=1S/C10H6Cl2O3/c11-7-8(12)10(15-9(7)13)14-6-4-2-1-3-5-6/h1-5,10H

InChI Key

GZQQSUMLGDUNSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2C(=C(C(=O)O2)Cl)Cl

Origin of Product

United States

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